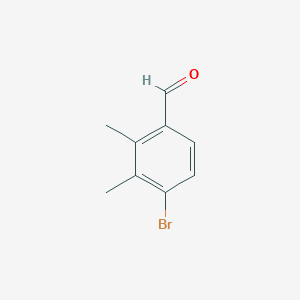

4-Bromo-2,3-dimethylbenzaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-2,3-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-6-7(2)9(10)4-3-8(6)5-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWUAPOQQCHWOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2,3-dimethylbenzaldehyde: Properties, Synthesis, and Application in Medicinal Chemistry

Introduction: A Key Architectural Element for Advanced Synthesis

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount. These intermediates are not merely reactants but carriers of specific structural and electronic information that dictate the ultimate properties of a target molecule. 4-Bromo-2,3-dimethylbenzaldehyde (CAS No. 1114808-91-1) has emerged as a significant intermediate, valued for its unique substitution pattern that offers steric and electronic handles for complex molecular architecture.[1]

This guide provides an in-depth technical overview of this compound for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, propose a robust synthetic route, explore its key chemical reactivities, and showcase its pivotal role in the synthesis of cutting-edge therapeutics, such as ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

Physicochemical and Structural Properties

This compound is a trisubstituted aromatic aldehyde. The presence of the aldehyde group, a bromine atom, and two adjacent methyl groups on the benzene ring provides a rich platform for diverse chemical transformations.

| Property | Value | Source |

| CAS Number | 1114808-91-1 | [1] |

| Molecular Formula | C₉H₉BrO | [1] |

| Molecular Weight | 213.07 g/mol | [1] |

| Exact Mass | 211.9837 g/mol | [2] |

| IUPAC Name | This compound | |

| Canonical SMILES | CC1=C(C=C(C=C1C=O)Br)C |

While specific experimental data for melting and boiling points are not widely published, comparison with isomers like 4-Bromo-2,6-dimethylbenzaldehyde suggests it is likely a solid at room temperature.[3]

Spectroscopic Signature (Predicted)

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aldehyde-H | ~10.2 | Singlet | 1H | CHO |

| Aromatic-H | ~7.7 | Doublet | 1H | H-6 |

| Aromatic-H | ~7.5 | Doublet | 1H | H-5 |

| Methyl-H | ~2.5 | Singlet | 3H | Ar-CH₃ (pos. 2) |

| Methyl-H | ~2.3 | Singlet | 3H | Ar-CH₃ (pos. 3) |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| Aldehyde C=O | ~192 | C HO |

| Aromatic C-H | ~138 | C -6 |

| Aromatic C-CHO | ~136 | C -1 |

| Aromatic C-H | ~135 | C -5 |

| Aromatic C-CH₃ | ~134 | C -2 |

| Aromatic C-Br | ~128 | C -4 |

| Aromatic C-CH₃ | ~125 | C -3 |

| Methyl Carbon | ~20 | Ar-C H₃ (pos. 2) |

| Methyl Carbon | ~15 | Ar-C H₃ (pos. 3) |

Rationale for Predictions: The aldehyde proton is expected to be significantly deshielded, appearing above 10 ppm. The aromatic protons will form an AX system. The carbon spectrum is predicted based on the additive effects of the substituents; the aldehyde carbonyl carbon is characteristically found around 190-195 ppm.[6]

Synthesis and Purification: A Proposed Methodology

A robust and scalable synthesis of this compound can be logically designed starting from the commercially available 1-Bromo-2,3-dimethylbenzene (CAS 576-23-8).[7][8] The most direct approach involves a Grignard reaction followed by formylation using N,N-dimethylformamide (DMF), a well-established method for converting aryl halides to aldehydes.[9]

Proposed Synthetic Workflow: Grignard Formylation

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Representative)

-

Grignard Formation: To a flame-dried, three-necked flask under an inert nitrogen atmosphere, add magnesium turnings (1.2 equivalents) and a crystal of iodine in anhydrous tetrahydrofuran (THF). Add a small portion of 1-Bromo-2,3-dimethylbenzene (1.0 equivalent) to initiate the reaction, evidenced by heat evolution and disappearance of the iodine color.[9] Add the remaining aryl bromide dissolved in THF dropwise, maintaining a gentle reflux. After the addition is complete, continue refluxing for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Formylation: Cool the resulting Grignard solution to 0 °C in an ice bath. Add anhydrous N,N-dimethylformamide (1.5 equivalents) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C.[9]

-

Workup: Upon completion of the addition, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours. Quench the reaction by slowly pouring it into a beaker of cold 1M aqueous HCl with vigorous stirring.

-

Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Causality: The use of magnesium in an etheral solvent like THF is classic for Grignard reagent formation. DMF serves as the formylating agent. An acidic workup is necessary to hydrolyze the initial adduct and protonate the resulting alkoxide to furnish the final aldehyde product.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its two key functional groups: the aldehyde and the aryl bromide.

Reactions of the Aldehyde Group: Reductive Amination

The aldehyde is a versatile handle for forming carbon-nitrogen bonds. Reductive amination, the conversion of a carbonyl group to an amine via an intermediate imine, is a cornerstone of medicinal chemistry for introducing amine-containing side chains.[10]

A prime example is the synthesis of precursors for VHL ligands, where this compound is reacted with tert-butyl carbamate.

Caption: Reductive amination of this compound.

Protocol Insights: In this reaction, triethylsilane serves as a mild and effective reducing agent for the in-situ formed imine intermediate. Trifluoroacetic acid acts as a catalyst to promote imine formation. This one-pot procedure is highly efficient for generating the Boc-protected benzylamine, a key intermediate for further functionalization.[10]

Reactions of the Aryl Bromide: Suzuki-Miyaura Cross-Coupling

The carbon-bromine bond is an ideal site for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, which pairs an organoboron species with an organic halide, is exceptionally robust and tolerant of numerous functional groups, including the aldehyde present in our substrate.[11][12]

This allows for the introduction of diverse aryl or vinyl substituents at the 4-position of the ring, dramatically expanding the accessible chemical space.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Considerations: A typical Suzuki coupling of this compound would involve a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), a base (e.g., K₂CO₃, Cs₂CO₃), and a boronic acid or ester in a solvent such as dioxane or a toluene/water mixture.[13][14] The choice of ligand and base is critical and depends on the reactivity of the specific boronic acid used. This reaction reliably preserves the aldehyde functionality for subsequent transformations.

Application Profile: A Cornerstone for VHL Ligand Synthesis

A compelling application of this compound is in the synthesis of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. These ligands are the critical targeting component of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to induce the degradation of specific disease-causing proteins.

The synthesis of advanced VHL ligands often requires a substituted phenyl ring as a core scaffold. The unique 2,3-dimethyl substitution pattern of our title compound allows for fine-tuning of the ligand's conformation and binding affinity within the VHL protein pocket.

Synthetic Pathway to a VHL Ligand Intermediate

The following workflow illustrates how this compound serves as the starting point in a multi-step synthesis of a VHL ligand core structure.

Caption: Multi-step synthesis of a VHL ligand scaffold.

Strategic Importance: In this pathway, this compound provides the foundational scaffold. The aldehyde is first converted to a protected amine (Step 1). The bromine atom then serves as the handle for a C-C bond-forming reaction like a Heck or Suzuki coupling (Step 2) to introduce another part of the molecule. Finally, after deprotection (Step 3), the resulting amine is coupled with a hydroxyproline component, which is essential for binding to the VHL protein (Step 4). This sequence demonstrates the strategic value of having two distinct, orthogonally reactive functional groups on the starting material.

Safety and Handling Profile

A specific Safety Data Sheet (SDS) for this compound (CAS 1114808-91-1) should always be consulted prior to handling. Based on data from structurally analogous compounds such as 4-bromo-2,6-dimethylbenzaldehyde and 4-bromobenzaldehyde, the following hazards can be inferred:[3][11]

-

Acute Toxicity: Harmful if swallowed.[3]

-

Skin Corrosion/Irritation: Causes skin irritation.[3]

-

Eye Damage/Irritation: Causes serious eye irritation.[3]

-

Respiratory Sensitization: May cause respiratory irritation.[3]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly within the fields of medicinal chemistry and drug discovery. Its dual functionality—an aldehyde amenable to nucleophilic additions and C-N bond formations, and an aryl bromide poised for transition-metal-catalyzed cross-coupling—provides chemists with a powerful tool for constructing complex molecular architectures. As demonstrated by its crucial role in the synthesis of VHL E3 ligase ligands, this intermediate enables the precise installation of a uniquely substituted aromatic core, facilitating the development of next-generation therapeutics. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher aiming to leverage its full synthetic potential.

References

-

Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. [Link]

- Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase. ChemRxiv.

-

PubChem. 4-Bromo-2,6-dimethylbenzaldehyde. [Link]

- Manchester Organics Ltd.

-

ResearchGate. Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O. [Link]

-

Organic Syntheses. 2-bromo-4-methylbenzaldehyde. [Link]

- Google Patents. CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

XMB Forum. Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. [Link]

- Google Patents. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.

- Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Science of Synthesis.

-

The Suzuki Reaction. Columbia University Coursework. [Link]

- Google Patents.

-

ResearchGate. Reductive aminations of benzaldehyde. [Link]

- Nakai, H. Organoborane coupling reactions (Suzuki coupling). Journal of Synthetic Organic Chemistry, Japan.

-

Pharmaffiliates. 1-Bromo-2,3-dimethylbenzene. [Link]

Sources

- 1. manchesterorganics.com [manchesterorganics.com]

- 2. echemi.com [echemi.com]

- 3. 4-Bromo-2,6-dimethylbenzaldehyde | C9H9BrO | CID 11020222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Bromobenzaldehyde(1122-91-4) 1H NMR spectrum [chemicalbook.com]

- 6. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 1-溴-2,3-二甲苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. WO2016071920A2 - A process for preparation of 3,4-dimethylbenzaldehyde - Google Patents [patents.google.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. ocf.berkeley.edu [ocf.berkeley.edu]

An In-depth Technical Guide to 4-Bromo-2,3-dimethylbenzaldehyde (CAS: 1114808-91-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Bromo-2,3-dimethylbenzaldehyde, a substituted aromatic aldehyde with significant potential as a versatile building block in organic synthesis. Given the limited availability of direct experimental data for this specific compound, this document leverages established chemical principles and comparative data from analogous structures to offer valuable insights for researchers in medicinal chemistry, materials science, and chemical development.

Introduction and Physicochemical Properties

This compound is a polysubstituted aromatic aldehyde. Its structure, featuring a bromine atom and two methyl groups on the benzene ring, offers a unique combination of steric and electronic properties that can be exploited in various chemical transformations. The aldehyde functional group serves as a key handle for a wide array of reactions, while the bromo substituent provides a site for cross-coupling and other nucleophilic substitution reactions.

Physicochemical Data Summary

Due to the scarcity of published experimental data for this compound, the following table presents a combination of calculated and estimated physicochemical properties. These values are derived from computational models and comparison with structurally similar compounds, providing a useful starting point for experimental design.

| Property | Value | Source |

| CAS Number | 1114808-91-1 | - |

| Molecular Formula | C₉H₉BrO | - |

| Molecular Weight | 213.07 g/mol | Calculated |

| Appearance | White to off-white solid (Predicted) | - |

| Boiling Point | >200 °C (Estimated) | - |

| Melting Point | 55-65 °C (Estimated) | - |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF). Insoluble in water. (Predicted) | - |

Proposed Synthesis and Purification

Proposed Synthetic Pathway: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings.[1] The methyl groups on the precursor are electron-donating, activating the ring towards electrophilic substitution.

Caption: Proposed synthesis of this compound via Vilsmeier-Haack formylation.

Detailed Experimental Protocol (Proposed)

Disclaimer: This is a generalized protocol and requires optimization for this specific substrate.

-

Vilsmeier Reagent Formation: To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane) at 0 °C under an inert atmosphere, slowly add phosphorus oxychloride (POCl₃, 1.5 equiv.). Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.[2]

-

Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 1-Bromo-2,3-dimethylbenzene (1.0 equiv.) in the same anhydrous solvent dropwise at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Predicted Spectroscopic Profile

The following spectroscopic data are predicted based on the structure of this compound and known spectral data of analogous compounds. These predictions can aid in the identification and characterization of the synthesized product.

Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | Aldehyde proton (s, 1H) at δ 9.8-10.0 ppm. Two aromatic protons (d, 1H each) in the range of δ 7.2-7.8 ppm. Two methyl groups (s, 3H each) at δ 2.2-2.5 ppm. |

| ¹³C NMR | Aldehyde carbon at δ 190-195 ppm. Aromatic carbons in the range of δ 125-145 ppm. Methyl carbons at δ 15-25 ppm. |

| Mass Spec (EI) | Molecular ion peaks at m/z 212 and 214 (approx. 1:1 ratio) due to ⁷⁹Br and ⁸¹Br isotopes. Fragmentation by loss of H, CO, and Br. |

| IR (KBr) | Strong C=O stretch at ~1700 cm⁻¹. Aldehyde C-H stretches at ~2820 and ~2720 cm⁻¹. Aromatic C-H and C=C stretches in their characteristic regions.[3] |

Rationale for Predictions:

-

¹H and ¹³C NMR: The chemical shifts are estimated based on the additive effects of the electron-withdrawing aldehyde and bromine substituents and the electron-donating methyl groups on the aromatic ring.[4][5] Online prediction tools can also provide more specific estimations.[6][7]

-

Mass Spectrometry: The isotopic pattern of bromine is a key diagnostic feature. The fragmentation pattern is predicted to be similar to other brominated benzaldehydes, involving loss of the aldehyde proton, carbon monoxide, and the bromine atom.[8]

-

Infrared Spectroscopy: The positions of the characteristic peaks for the aldehyde and aromatic functionalities are well-established in the literature.[9]

Chemical Reactivity and Synthetic Utility

This compound is a versatile synthetic intermediate due to the presence of two key reactive sites: the aldehyde group and the carbon-bromine bond.

Reactions of the Aldehyde Group:

-

Oxidation: Can be readily oxidized to the corresponding 4-bromo-2,3-dimethylbenzoic acid using standard oxidizing agents like potassium permanganate or Jones reagent.

-

Reduction: The aldehyde can be reduced to 4-bromo-2,3-dimethylbenzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

-

Reductive Amination: Can undergo reductive amination with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding substituted benzylamines.

-

Wittig Reaction: Reacts with phosphorus ylides to form substituted styrenes.

Reactions of the Carbon-Bromine Bond:

-

Cross-Coupling Reactions: The bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura[10][11][12][13][14] and Heck reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups.

Caption: A representative Suzuki-Miyaura cross-coupling reaction involving this compound.

Applications in Research and Drug Development

Substituted benzaldehydes are crucial intermediates in the synthesis of a vast array of functional molecules.[15][16] While specific applications of this compound are not yet widely documented, its structural features suggest significant potential in several areas:

-

Medicinal Chemistry: This compound can serve as a scaffold for the synthesis of novel small molecules with potential therapeutic applications. The ability to functionalize both the aldehyde and the bromo positions allows for the creation of diverse chemical libraries for screening against various biological targets.

-

VHL Ligand Synthesis: There is a mention in the literature of "this compound" as a starting material for the synthesis of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, which are key components of PROTACs (Proteolysis Targeting Chimeras).[17] Although this may be a typographical error in the original publication, the general class of substituted bromobenzaldehydes is indeed used for this purpose.[18][19][20]

-

Agrochemicals: The structural motifs present in this molecule are found in some classes of pesticides and herbicides.

-

Materials Science: Aromatic aldehydes are used in the synthesis of polymers, dyes, and other functional materials. The presence of a bromine atom allows for further modification to tune the properties of these materials.

Safety, Handling, and Storage

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Handling: Handle in an inert atmosphere to prevent oxidation of the aldehyde.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and bases. Keep the container tightly sealed.

Conclusion

This compound is a promising, yet underexplored, chemical entity with significant potential as a versatile building block in organic synthesis. This guide has provided a comprehensive overview of its predicted properties, a plausible synthetic route, and its potential applications. By leveraging the principles of analogy and established chemical reactivity, researchers can confidently incorporate this compound into their synthetic strategies for the development of novel molecules with diverse functionalities.

References

-

Chemistry with Caroline. (2024, February 21). Gatterman Koch Formylation Reaction in Organic Chemistry (EAS Rx). YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

RSC Publishing. (2024, May 28). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. Retrieved from [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Retrieved from [Link]

-

ResearchGate. Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O. Retrieved from [Link]

-

ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Retrieved from [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. Retrieved from [Link]

-

NIH. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

-

Spectroscopy Online. IR: aldehydes. Retrieved from [Link]

-

ResearchGate. (2024, May 16). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. Retrieved from [Link]

-

Wikipedia. Gattermann reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]

-

PubMed Central. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Retrieved from [Link]

-

YouTube. (2018, May 7). Gatterman Koch Reaction. Retrieved from [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. Retrieved from [Link]

-

NIH. Suzuki–Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Retrieved from [Link]

-

CORE. (1986, May 23). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. Retrieved from [Link]

-

Taylor & Francis Online. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Retrieved from [Link]

-

RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

- Google Patents. An efficient process for the synthesis of alkoxy substituted benzaldehydes.

-

ResearchGate. Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). Retrieved from [Link]

-

Chemistry LibreTexts. (2020, July 1). 16.2: Preparation of alkylbenzenes. Retrieved from [Link]

-

Journal of the American Chemical Society. (2012, February 27). Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction. Retrieved from [Link]

-

Semantic Scholar. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Retrieved from [Link]

-

Rasayan Journal of Chemistry. SYNTHESIS OF 2-SUBSTITUTED BENZIMIDAZOLES AND 1,5- DISUBSTITUTED BENZODIAZEPINES USING ALUM. Retrieved from [Link]

-

Organic Chemistry: A Tenth Edition. 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

BYJU'S. Gattermann Koch Reaction Mechanism. Retrieved from [Link]

-

Pharmaffiliates. 1-Bromo-2,3-dimethylbenzene. Retrieved from [Link]

-

ResearchGate. (2019, May 15). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

-

Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Retrieved from [Link]

-

Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]

-

YouTube. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

-

The Royal Society of Chemistry. [Supporting Information] Table of Contents. Retrieved from [Link]

- Google Patents. Process for formylation of aromatic compounds.

-

NPTEL Archive. Lecture 25 : Mass and Infrared Spectrocopies. Retrieved from [Link]

-

Wikipedia. Vilsmeier–Haack reaction. Retrieved from [Link]

-

YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). Retrieved from [Link]

-

ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...? Retrieved from [Link]

Sources

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Visualizer loader [nmrdb.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes - Google Patents [patents.google.com]

- 16. Bot Verification [rasayanjournal.co.in]

- 17. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 4-Bromo-2,3-dimethylbenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,3-dimethylbenzaldehyde is a substituted aromatic aldehyde that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a bromine atom and two methyl groups on the benzene ring, offers a versatile scaffold for the development of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in the design of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical target in modern drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO | Manchester Organics |

| Molecular Weight | 213.071 g/mol | Manchester Organics[1] |

| CAS Number | 1114808-91-1 | Manchester Organics[1] |

| Appearance | Inferred to be a solid at room temperature, similar to its isomers. | N/A |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. | N/A |

Synthesis of this compound

The synthesis of this compound can be achieved through the formylation of 1-bromo-2,3-dimethylbenzene. Several established methods for the formylation of aromatic compounds can be adapted for this purpose, with the choice of method often depending on the desired scale, available starting materials, and tolerance to specific reaction conditions. Two plausible and widely used synthetic strategies are the Vilsmeier-Haack reaction and lithiation-formylation.

Synthetic Pathway Overview

Caption: Key synthetic routes to this compound.

Experimental Protocol: Vilsmeier-Haack Formylation (Proposed)

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic rings.[2][3][4] The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, which acts as the electrophile.

Step-by-Step Methodology:

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.1 equivalents) in an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to 0 °C using an ice bath.

-

Vilsmeier Reagent Formation: Slowly add N,N-dimethylformamide (DMF, 1.1 equivalents) dropwise to the cooled POCl₃ solution. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve 1-bromo-2,3-dimethylbenzene (1.0 equivalent) in the same solvent and add it dropwise to the reaction mixture.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Self-Validation: The purity of the final product should be assessed by ¹H and ¹³C NMR spectroscopy and mass spectrometry. The presence of the aldehyde proton signal around 9-10 ppm in the ¹H NMR spectrum and the carbonyl carbon signal around 190 ppm in the ¹³C NMR spectrum are indicative of a successful formylation.

Spectroscopic Characterization (Predicted)

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the aldehyde proton in the downfield region (δ 9.8-10.2 ppm). The two aromatic protons will likely appear as doublets in the aromatic region (δ 7.0-8.0 ppm), with their exact chemical shifts influenced by the electronic effects of the bromo and methyl substituents. The two methyl groups will each give rise to a singlet in the upfield region (δ 2.2-2.6 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde group at a highly deshielded position (δ ~190 ppm).[5] The six aromatic carbons will resonate in the range of δ 120-145 ppm, with the carbon attached to the bromine atom showing a characteristic chemical shift. The two methyl carbons will appear in the upfield region (δ 15-25 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong characteristic absorption band for the C=O stretching vibration of the aldehyde group in the range of 1680-1715 cm⁻¹. Other significant absorptions will include C-H stretching of the aldehyde and methyl groups, and C=C stretching of the aromatic ring.

-

Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom.[6] For this compound, these peaks would be expected at m/z 212 and 214. Common fragmentation patterns for brominated benzaldehydes include the loss of a hydrogen radical, a bromine radical, and a carbon monoxide molecule.

Chemical Reactivity and Applications

This compound is a versatile intermediate in organic synthesis due to the presence of two reactive functional groups: the aldehyde and the aryl bromide.

Reactivity Profile

Caption: Reactivity map of this compound.

The aldehyde group can undergo a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines, oximes, and hydrazones. It is also a key participant in various carbon-carbon bond-forming reactions such as the Wittig reaction and aldol condensations.

The aryl bromide moiety is particularly valuable for its participation in palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at the 4-position of the benzene ring, making it a powerful tool for generating molecular diversity.

Application in the Synthesis of VHL Ligands

A significant application of this compound is in the synthesis of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[7] VHL is a key component of the cellular machinery responsible for protein degradation and has become a major target in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality.

In a reported synthetic route, this compound is used as a starting material to prepare tert-Butyl (4-bromo-2,3-dimethylbenzyl)carbamate.[7] This intermediate is then further elaborated through a series of reactions, including a Heck coupling, to generate the final VHL ligand. The use of this compound in this context highlights its importance as a scaffold for the construction of molecules designed to modulate protein-protein interactions.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity make it an attractive starting material for the synthesis of complex molecules. The demonstrated application of this compound in the development of VHL ligands underscores its importance in the rapidly evolving field of targeted protein degradation. This guide provides a solid foundation for researchers and scientists to effectively utilize this compound in their drug discovery and development endeavors.

References

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]

-

Kohlpaintner, C., & Reiser, O. (2024, May 16). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. ResearchGate. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

RSC Publishing. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Retrieved from [Link]

-

MDPI. (2023, November 29). Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates. Retrieved from [Link]

Sources

- 1. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]

- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to the Synthesis of 4-Bromo-2,3-dimethylbenzaldehyde

Introduction: The Significance of 4-Bromo-2,3-dimethylbenzaldehyde in Synthetic Chemistry

This compound is a substituted aromatic aldehyde that serves as a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the realms of pharmaceuticals and materials science. The presence of the aldehyde functional group allows for a wide range of subsequent chemical transformations, including but not limited to, reductive amination, Wittig reactions, and the formation of Schiff bases. The bromine atom provides a handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents onto the aromatic ring. Furthermore, the specific substitution pattern of the methyl and bromo groups on the benzene ring imparts unique steric and electronic properties to the molecule and its derivatives, influencing their biological activity and material characteristics. This guide provides a detailed exploration of a reliable and efficient synthetic pathway to this compound, focusing on the underlying chemical principles and practical experimental considerations.

Strategic Approach to Synthesis: Lithiation-Formylation of 1-Bromo-2,3-dimethylbenzene

Among the various methods available for the formylation of aryl halides, the lithium-halogen exchange followed by quenching with a formylating agent stands out for its high efficiency and regioselectivity. This approach is particularly well-suited for the synthesis of this compound from the readily available starting material, 1-bromo-2,3-dimethylbenzene.

The core of this strategy involves the selective replacement of the bromine atom with a lithium atom at a low temperature, using an organolithium reagent such as n-butyllithium (n-BuLi). This generates a highly reactive aryllithium intermediate. This intermediate is then treated with a suitable formylating agent, most commonly N,N-dimethylformamide (DMF), to introduce the aldehyde functionality. The subsequent acidic workup hydrolyzes the resulting intermediate to yield the desired benzaldehyde.

Causality Behind Experimental Choices:

-

Low-Temperature Reaction: The lithium-halogen exchange is conducted at a very low temperature, typically -78 °C (the sublimation point of dry ice). This is critical to prevent side reactions, such as the decomposition of the organolithium reagent and potential reactions with the solvent (e.g., THF).[1] The low temperature also ensures the stability of the aryllithium intermediate once it is formed.

-

Choice of Organolithium Reagent: n-Butyllithium is a commonly used and commercially available organolithium reagent that is effective for lithium-halogen exchange on aryl bromides. Its reactivity is well-balanced for this transformation, allowing for a clean and efficient exchange without causing significant degradation of the starting material or product.

-

Anhydrous Conditions: All reagents and solvents used in this procedure must be strictly anhydrous. Organolithium reagents are extremely strong bases and will readily react with even trace amounts of water, leading to the quenching of the reagent and a significant reduction in yield. All glassware should be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where careful execution of each step under the prescribed conditions will lead to the successful synthesis of the target compound.

Materials and Reagents:

| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Quantity | Purity |

| 1-Bromo-2,3-dimethylbenzene | C₈H₉Br | 185.06 | (To be calculated based on desired scale) | >98% |

| n-Butyllithium in hexanes | C₄H₉Li | 64.06 | 1.1 equivalents | (Titrated) |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 1.5 equivalents | Anhydrous |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | (Sufficient for desired concentration) | Anhydrous |

| Diethyl ether | (C₂H₅)₂O | 74.12 | (For extraction) | Reagent Grade |

| Saturated aqueous NH₄Cl | NH₄Cl | 53.49 | (For quenching) | |

| Saturated aqueous NaCl (Brine) | NaCl | 58.44 | (For washing) | |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | (For drying) | |

| Hydrochloric Acid (HCl) | HCl | 36.46 | (For workup, e.g., 1 M solution) |

Step-by-Step Methodology:

-

Reaction Setup: A three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

-

Initial Charging: The flask is charged with 1-bromo-2,3-dimethylbenzene and anhydrous tetrahydrofuran (THF) via syringe. The solution is then cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium in hexanes (1.1 equivalents) is added dropwise to the stirred solution over a period of 15-20 minutes, ensuring the internal temperature remains below -70 °C. The reaction mixture is then stirred at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) is added dropwise to the reaction mixture at -78 °C. The resulting solution is stirred at this temperature for an additional 2 hours.

-

Warming and Quenching: The cooling bath is removed, and the reaction mixture is allowed to warm slowly to 0 °C. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup and Extraction: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with water and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, or by distillation under reduced pressure.

Visualizing the Synthetic Pathway

The following diagram illustrates the key steps in the synthesis of this compound via the lithiation-formylation pathway.

Caption: Synthetic workflow for this compound.

Characterization of this compound

Due to the limited availability of published spectroscopic data for the specific target molecule, the following characterization data is predicted based on the analysis of structurally similar compounds.[2][3]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the aldehyde proton in the downfield region (δ 9.8-10.2 ppm). The aromatic region should display two singlets or two closely coupled doublets corresponding to the two aromatic protons. The two methyl groups will appear as distinct singlets in the upfield region (δ 2.2-2.5 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde group at approximately δ 190-195 ppm.[2] The aromatic region will show six distinct signals for the carbon atoms of the benzene ring, with the carbon attached to the bromine atom appearing at a characteristic chemical shift. The two methyl carbons will be observed in the upfield region of the spectrum.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band around 1700 cm⁻¹, which is characteristic of the C=O stretching vibration of the aldehyde group. Additional bands corresponding to C-H stretching of the aromatic ring and methyl groups, as well as C-Br stretching, will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is a characteristic isotopic pattern for a compound containing one bromine atom.

Conclusion and Future Perspectives

The lithiation-formylation of 1-bromo-2,3-dimethylbenzene provides a robust and efficient pathway for the synthesis of this compound. The methodology is well-established and allows for the preparation of this key synthetic intermediate in good yield. The versatility of the aldehyde and bromo functionalities in the product opens up a wide array of possibilities for the synthesis of novel compounds with potential applications in drug discovery and materials science. Further optimization of reaction conditions and purification techniques could lead to even higher yields and purity, making this synthetic route amenable to large-scale production.

References

-

Sinenko, V., Slivchuk, S. R., & Brovarets, V. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Current Chemistry Letters. Retrieved from [Link]

-

Supporting Information for a scientific publication. (n.d.). Retrieved from [Link]

Sources

Foreword: From Molecular Blueprint to Spectral Signature

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-2,3-dimethylbenzaldehyde

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is not merely a procedural step but the very bedrock of innovation. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy provides the most profound insight into the molecular architecture in solution. This guide offers a comprehensive exploration of the ¹H NMR spectrum of this compound, a polysubstituted aromatic aldehyde with significant utility as a synthetic intermediate.

Our approach transcends a simple recitation of spectral data. We will deconstruct the spectrum from first principles, explaining the causality behind the observed chemical shifts and coupling patterns. This document is designed for the practicing researcher and scientist, providing not only the data but also the field-proven logic required to interpret it with confidence. Every assertion is grounded in established spectroscopic theory and supported by authoritative references, ensuring a self-validating and trustworthy analysis.

Theoretical Framework: Predicting the ¹H NMR Spectrum

Before stepping into the laboratory, a robust theoretical prediction of the spectrum is essential. This predictive analysis is founded on the fundamental principles of chemical environment and spin-spin coupling, which dictate the resonance frequency (chemical shift) and signal multiplicity of each proton.

The structure of this compound presents five distinct proton environments:

-

The Aldehyde Proton (H-CHO): This proton is directly attached to a carbonyl carbon. The powerful anisotropic effect of the C=O double bond, combined with the electronegativity of the oxygen atom, creates a significant local deshielding field. Consequently, this proton is expected to resonate at a very high chemical shift (downfield).[1][2]

-

The Aromatic Protons (H-5, H-6): The benzene ring features two remaining protons. Their chemical shifts are modulated by the electronic effects of four substituents. The aldehyde (-CHO) and bromo (-Br) groups are electron-withdrawing, deshielding nearby protons. Conversely, the two methyl (-CH₃) groups are weakly electron-donating, exerting a shielding influence.[3][4]

-

H-6: This proton is ortho to the strongly deshielding aldehyde group. This proximity is the dominant factor, shifting it significantly downfield.

-

H-5: This proton is ortho to the bromine atom and meta to the aldehyde group. It will be less deshielded than H-6.

-

-

The Methyl Protons (2-CH₃, 3-CH₃): These protons are attached to the aromatic ring. Their chemical shifts fall into the typical benzylic range.[4][5] Due to their different positions relative to the aldehyde and bromo substituents, they are chemically non-equivalent and are expected to have slightly different chemical shifts.

Spin-Spin Coupling Analysis

Scalar coupling, or J-coupling, arises from the interaction of nuclear spins through the intervening bonding electrons. The multiplicity of a signal is governed by the (n+1) rule, where 'n' is the number of equivalent neighboring protons.[6]

-

H-CHO: This proton has no adjacent proton neighbors, so it will appear as a singlet (s).

-

H-5 and H-6: These two aromatic protons are on adjacent carbons (ortho to each other). They will mutually split each other's signals. Therefore, H-5 will split H-6 into a doublet, and H-6 will split H-5 into a doublet. The magnitude of this splitting, the coupling constant (³J), is characteristic of ortho-coupling in aromatic systems, typically 7-10 Hz.[3]

-

2-CH₃ and 3-CH₃: Neither of these methyl groups has protons on an adjacent atom. Thus, both are expected to appear as singlets (s). Long-range coupling is possible but often not resolved.

The logical relationships governing these spectral predictions are visualized below.

Caption: Logical workflow for predicting the ¹H NMR spectrum from molecular structure.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The acquisition of a clean, high-resolution spectrum is paramount. The following protocol is a self-validating system designed to minimize artifacts and ensure data integrity.

Objective: To obtain a publication-quality ¹H NMR spectrum of this compound.

Materials:

-

This compound (5-10 mg)

-

Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

-

NMR Tube (5 mm, high precision)

-

Pasteur Pipette

-

Vortex Mixer

Methodology:

-

Sample Preparation (The "Why"):

-

Step 1.1: Weigh approximately 5-10 mg of the solid sample directly into a clean, dry vial. Causality: This mass provides an optimal concentration for a strong signal-to-noise ratio without causing issues of solubility or line broadening.

-

Step 1.2: Add ~0.6 mL of CDCl₃ containing TMS to the vial. Causality: CDCl₃ is a standard, relatively non-polar solvent that provides good solubility for many organic compounds. The deuterium (D) is NMR-inactive at the proton frequency, preventing a massive solvent signal from overwhelming the analyte signals. TMS is the universally accepted internal standard, with its 12 equivalent protons providing a sharp singlet defined as 0.00 ppm for chemical shift calibration.[7]

-

Step 1.3: Vortex the mixture until the solid is completely dissolved. A clear, particulate-free solution is critical. Causality: Undissolved solids will severely degrade the magnetic field homogeneity (shimming), leading to broad, distorted peaks.

-

Step 1.4: Using a Pasteur pipette, transfer the solution into a high-precision NMR tube. Causality: High-precision tubes minimize magnetic field distortions, enabling sharper lines and better resolution.

-

-

Spectrometer Setup & Acquisition (The "Why"):

-

Step 2.1: Insert the sample into the spectrometer. Lock onto the deuterium signal from the CDCl₃. Causality: The lock system uses the deuterium frequency to continuously compensate for magnetic field drift, ensuring stable resonance frequencies throughout the experiment.

-

Step 2.2: Shim the magnetic field. This is an iterative process to maximize the field homogeneity across the sample volume. Causality: A homogeneous field is the single most critical factor for achieving sharp spectral lines (narrow linewidths), which is essential for resolving fine coupling patterns.

-

Step 2.3: Set standard acquisition parameters. For a 400 MHz spectrometer, typical values include a spectral width of 16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds.

-

Step 2.4: Acquire the Free Induction Decay (FID) signal. A typical acquisition involves 8 to 16 scans. Causality: Co-adding multiple scans improves the signal-to-noise ratio, making weak signals more apparent and improving the accuracy of integration.

-

Step 2.5: Process the data. Apply a Fourier Transform to the FID, followed by phase correction and baseline correction to produce the final frequency-domain spectrum.

-

Data Analysis and Interpretation

The resulting spectrum is a direct confirmation of the molecular structure. Each signal provides specific and complementary information.

Predicted Spectral Data Summary

The table below summarizes the predicted quantitative data for the ¹H NMR spectrum of this compound.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Integration (Relative # of H) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde (H-CHO) | 9.5 – 10.5 | 1H | Singlet (s) | N/A |

| Aromatic (H-6) | 7.5 – 8.0 | 1H | Doublet (d) | ~8.0 (³J_H6-H5_) |

| Aromatic (H-5) | 7.2 – 7.6 | 1H | Doublet (d) | ~8.0 (³J_H5-H6_) |

| Methyl (2-CH₃) | 2.2 – 2.5 | 3H | Singlet (s) | N/A |

| Methyl (3-CH₃) | 2.2 – 2.5 | 3H | Singlet (s) | N/A |

Detailed Signal-by-Signal Interpretation

-

δ ~10.0 ppm (Singlet, 1H): This unmistakable downfield singlet corresponds to the aldehyde proton . Its integration value of one proton and lack of splitting are definitive. This chemical shift is characteristic of aldehydes and confirms the presence of the -CHO functional group.[2][8][9]

-

δ ~7.8 ppm (Doublet, 1H, J ≈ 8 Hz): This signal is in the aromatic region and is assigned to H-6 . Its downfield position is a direct result of the deshielding effect from the ortho-aldehyde group. The splitting into a doublet with a coupling constant of ~8 Hz confirms the presence of a single proton neighbor on the adjacent carbon, which is H-5.[3][10]

-

δ ~7.4 ppm (Doublet, 1H, J ≈ 8 Hz): This second aromatic signal is assigned to H-5 . It is upfield relative to H-6 due to being further from the strongly withdrawing aldehyde group. Crucially, its multiplicity as a doublet and an identical coupling constant (~8 Hz) to the H-6 signal provides unequivocal evidence that these two protons are coupling partners.[6][10] This reciprocal relationship is a cornerstone of spectral assignment.

-

δ ~2.4 ppm & ~2.3 ppm (Two Singlets, 3H each): These two sharp singlets, each integrating to three protons, are assigned to the two methyl groups . Their appearance in the benzylic region is expected. While their chemical environments are similar, the differential effects of the adjacent aldehyde and bromo groups render them non-equivalent, resulting in two distinct signals. The absence of splitting confirms they have no adjacent proton neighbors.

Conclusion: A Cohesive Structural Narrative

The ¹H NMR spectrum of this compound tells a complete and cohesive story. The five distinct signals, with their specific chemical shifts, integrations, and multiplicities, perfectly match the predicted spectral signature for the proposed molecular structure. The downfield aldehyde singlet confirms the key functional group, the pair of coupled aromatic doublets establishes the 1,2,4,5-substitution pattern on the ring, and the two benzylic singlets confirm the presence and placement of the methyl groups. This in-depth analysis serves as a robust, self-validating protocol for the structural confirmation of this important synthetic building block, empowering researchers to proceed with confidence in their subsequent work.

References

-

University of Manitoba. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

-

University of Regensburg. (n.d.). NMR Spectroscopy: Chemical shifts. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Towson University. (n.d.). Typical ¹H and ¹³C Chemical Shift Values. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton ¹H NMR spectrum of benzaldehyde C₆H₅CHO. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Short Summary of ¹H-NMR Interpretation. Retrieved from [Link]

-

ACD/Labs. (2025). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]

-

Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene. Retrieved from [Link]

-

Moodle, Thompson Rivers University. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

Sources

- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. acdlabs.com [acdlabs.com]

- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 8. web.pdx.edu [web.pdx.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹³C NMR Analysis of 4-Bromo-2,3-dimethylbenzaldehyde

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-2,3-dimethylbenzaldehyde. As a substituted aromatic aldehyde, this compound presents a unique substitution pattern whose ¹³C NMR spectrum offers a valuable case study for understanding substituent effects in polysubstituted benzene rings. This document outlines the theoretical principles underpinning the prediction of its ¹³C NMR chemical shifts, provides a detailed methodology for sample preparation and spectral acquisition, and offers a thorough, step-by-step interpretation of the predicted spectrum. By leveraging established substituent chemical shift (SCS) increments, this guide serves as a practical resource for researchers in structural elucidation, quality control, and synthetic chemistry, enabling them to predict, interpret, and validate the ¹³C NMR spectra of complex aromatic compounds.

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C₉H₉BrO, is a polysubstituted aromatic compound. Its structure, featuring an aldehyde group, two adjacent methyl groups, and a bromine atom on the benzene ring, makes it a valuable intermediate in organic synthesis. The precise characterization of this molecule is paramount for its application in the development of novel pharmaceutical agents and other fine chemicals.

¹³C NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon skeleton, including the number of non-equivalent carbon atoms, their hybridization state, and their chemical environment. For a molecule like this compound, ¹³C NMR is particularly insightful for confirming the substitution pattern on the aromatic ring.

This guide will delve into the ¹³C NMR analysis of this compound, starting with a theoretical prediction of its spectrum. This predictive approach is a powerful tool for chemists, allowing for the anticipatory analysis of a molecule's spectrum before it is even synthesized or isolated.

Theoretical Principles: Predicting the ¹³C NMR Spectrum

The chemical shift of a given carbon atom in a substituted benzene ring can be predicted with reasonable accuracy by employing an additive model. This model starts with the chemical shift of benzene (128.5 ppm) and then adds substituent chemical shift (SCS) increments for each substituent on the ring. These increments are empirically determined and account for the electronic effects (both inductive and resonance) of the substituent on the ipso, ortho, meta, and para carbons.

For this compound, we must consider the SCS increments for three different substituents:

-

An aldehyde group (-CHO)

-

Two methyl groups (-CH₃)

-

A bromine atom (-Br)

The following table provides the SCS increments for these substituents.[1]

| Substituent | ipso (ppm) | ortho (ppm) | meta (ppm) | para (ppm) |

| -CHO | 9.0 | 1.2 | 1.2 | 6.0 |

| -CH₃ | 8.9 | 0.7 | -0.1 | -2.9 |

| -Br | -5.5 | 3.4 | 1.7 | -1.6 |

Table 1: Substituent Chemical Shift (SCS) Increments for Benzene Derivatives.

The predicted chemical shift for each aromatic carbon is calculated using the following formula:

δ predicted = 128.5 ppm + Σ (SCS increments)

The summation includes the increments from all substituents based on their position relative to the carbon atom .

Predicted ¹³C NMR Chemical Shifts for this compound

The structure and numbering of this compound are shown below:

Caption: Structure of this compound with IUPAC numbering.

Calculation of Predicted Chemical Shifts:

-

C1: Attached to -CHO (ipso), ortho to -CH₃ (at C2), meta to -CH₃ (at C3), and para to -Br. δ(C1) = 128.5 + 9.0 (ipso-CHO) + 0.7 (ortho-CH₃) - 0.1 (meta-CH₃) - 1.6 (para-Br) = 136.5 ppm

-

C2: Attached to -CH₃ (ipso), ortho to -CHO, ortho to -CH₃ (at C3), and meta to -Br. δ(C2) = 128.5 + 8.9 (ipso-CH₃) + 1.2 (ortho-CHO) + 0.7 (ortho-CH₃) + 1.7 (meta-Br) = 141.0 ppm

-

C3: Attached to -CH₃ (ipso), meta to -CHO, ortho to -CH₃ (at C2), and ortho to -Br. δ(C3) = 128.5 + 8.9 (ipso-CH₃) + 1.2 (meta-CHO) + 0.7 (ortho-CH₃) + 3.4 (ortho-Br) = 142.7 ppm

-

C4: Attached to -Br (ipso), para to -CHO, meta to -CH₃ (at C2), and ortho to -CH₃ (at C3). δ(C4) = 128.5 - 5.5 (ipso-Br) + 6.0 (para-CHO) - 0.1 (meta-CH₃) + 0.7 (ortho-CH₃) = 129.6 ppm

-

C5: Meta to -CHO, para to -CH₃ (at C2), ortho to -Br, and meta to -CH₃ (at C3). δ(C5) = 128.5 + 1.2 (meta-CHO) - 2.9 (para-CH₃) + 3.4 (ortho-Br) - 0.1 (meta-CH₃) = 130.1 ppm

-

C6: Ortho to -CHO, meta to -CH₃ (at C2), para to -CH₃ (at C3), and meta to -Br. δ(C6) = 128.5 + 1.2 (ortho-CHO) - 0.1 (meta-CH₃) - 2.9 (para-CH₃) + 1.7 (meta-Br) = 128.4 ppm

-

Aldehyde Carbon (-CHO): The chemical shift for an aldehyde carbonyl carbon is typically in the range of 190-200 ppm.[2] Predicted δ(CHO) ≈ 191.0 ppm

-

Methyl Carbons (-CH₃): The chemical shifts for methyl groups attached to an aromatic ring are generally found in the range of 10-25 ppm.[2] The two methyl groups at C2 and C3 are in slightly different electronic environments and may have slightly different chemical shifts. Predicted δ(2-CH₃) ≈ 16.0 ppm Predicted δ(3-CH₃) ≈ 20.0 ppm

Summary of Predicted Chemical Shifts:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 136.5 |

| C2 | 141.0 |

| C3 | 142.7 |

| C4 | 129.6 |

| C5 | 130.1 |

| C6 | 128.4 |

| -CHO | 191.0 |

| 2-CH₃ | 16.0 |

| 3-CH₃ | 20.0 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

Experimental Protocol for ¹³C NMR Analysis

A robust and reproducible experimental protocol is critical for obtaining high-quality ¹³C NMR data. The following is a standard operating procedure for the analysis of a small organic molecule like this compound.

4.1. Sample Preparation

-

Analyte Quantity: For a standard ¹³C NMR experiment, a sample amount of 50-100 mg is typically required to obtain a good signal-to-noise ratio in a reasonable time frame (20-60 minutes).[3]

-

Solvent Selection: A deuterated solvent is used to avoid overwhelming the spectrum with solvent signals. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: In a clean, dry vial, dissolve approximately 50 mg of this compound in 0.6-0.7 mL of CDCl₃.[3]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.0 ppm).

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

-

Filtration: To remove any particulate matter that could degrade spectral resolution, it is advisable to filter the sample through a small plug of glass wool in the Pasteur pipette during transfer.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

4.2. Instrument Parameters

The following are typical acquisition parameters for a ¹³C NMR experiment on a 400 MHz spectrometer:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

-

Number of Scans: 1024 to 4096 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): Approximately 1-2 seconds.

-

Spectral Width (sw): 0 to 220 ppm.

-

Temperature: 298 K.

4.3. Data Processing

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phase Correction: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

-

Peak Picking: Identify and label the chemical shifts of all peaks.

Caption: Experimental workflow for ¹³C NMR analysis.

Interpretation of the Predicted Spectrum

The predicted ¹³C NMR spectrum of this compound is expected to show a total of nine distinct signals, corresponding to the nine chemically non-equivalent carbon atoms in the molecule.

-

Aldehyde Carbonyl: A single, sharp signal is predicted at approximately 191.0 ppm . This downfield chemical shift is characteristic of an aldehyde carbonyl carbon, which is highly deshielded due to the electronegativity of the oxygen atom and resonance effects.

-

Aromatic Carbons: Six signals are expected in the aromatic region, typically between 120 and 150 ppm.

-

The two carbons bearing the methyl groups, C2 (141.0 ppm) and C3 (142.7 ppm) , are predicted to be the most downfield of the aromatic signals due to the ipso-effect of the methyl groups and their proximity to other substituents.

-

The carbon attached to the aldehyde group, C1 (136.5 ppm) , is also significantly downfield.

-

The carbon bearing the bromine atom, C4 (129.6 ppm) , is predicted at a more intermediate chemical shift.

-

The two remaining carbons, C5 (130.1 ppm) and C6 (128.4 ppm) , are expected to be the most upfield of the aromatic signals.

-

-

Methyl Carbons: Two distinct signals are predicted for the two methyl groups, around 16.0 ppm and 20.0 ppm . Their slightly different chemical shifts arise from their different positions relative to the other substituents on the ring.

Comparative Analysis with Related Structures

To further validate our predictions, it is instructive to compare the expected chemical shifts with those of related, simpler molecules.

-

o-Xylene: In o-xylene, the two methyl-bearing carbons are equivalent and resonate at approximately 136.5 ppm, while the other four aromatic carbons give two signals around 129.6 ppm and 125.8 ppm. The methyl carbons appear at about 19.7 ppm.[4] This provides a baseline for the effect of two adjacent methyl groups.

-

4-Bromobenzaldehyde: The ¹³C NMR spectrum of 4-bromobenzaldehyde shows the aldehyde carbon at around 191 ppm. The aromatic carbons appear at approximately 135.2 (C1), 132.4 (C3, C5), 130.8 (C2, C6), and 129.5 (C4) ppm.

By comparing these, we can see how the introduction of additional substituents in this compound leads to a more complex spectrum with distinct signals for each carbon, as predicted by the additive model.

Conclusion

The ¹³C NMR spectrum of this compound is a powerful diagnostic tool for its structural verification. Through the application of an additive model based on established substituent chemical shift increments, a detailed prediction of the spectrum can be made. This guide provides a comprehensive framework for understanding, predicting, and experimentally obtaining the ¹³C NMR spectrum of this and other polysubstituted aromatic compounds. The presented methodology and theoretical analysis serve as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and materials science, aiding in the critical task of molecular structure elucidation.

References

-

PubChem. This compound. [Link]

-

Hans Reich. Additivity Parameters for 13-C Chemical Shifts in Substituted Benzenes. University of Wisconsin. [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Biological Magnetic Resonance Bank. o-Xylene. [Link]

Sources

A Technical Guide to the Mass Spectrometric Analysis of 4-Bromo-2,3-dimethylbenzaldehyde

Abstract

This technical guide provides a comprehensive framework for the analysis of 4-Bromo-2,3-dimethylbenzaldehyde using mass spectrometry, with a primary focus on Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS). Designed for researchers, analytical chemists, and professionals in drug development, this document details the fundamental physicochemical properties of the analyte, outlines a robust experimental protocol, and offers an in-depth analysis of the expected mass spectrum and fragmentation pathways. The narrative emphasizes the causality behind methodological choices, ensuring a deep understanding of the analytical process. Key validation points, such as the characteristic bromine isotope pattern, are highlighted as an integral part of spectral interpretation. This guide serves as a practical, authoritative resource for the structural elucidation and confident identification of this compound in complex matrices.

Introduction and Physicochemical Properties

This compound is an aromatic aldehyde of interest in organic synthesis, serving as a versatile intermediate for the construction of more complex molecular architectures. Its halogenated and substituted phenyl ring structure presents a unique analytical challenge and a distinct mass spectrometric fingerprint. Accurate characterization is paramount for quality control, reaction monitoring, and regulatory compliance. Mass spectrometry (MS) offers unparalleled sensitivity and structural insight, making it the premier technique for this purpose.[1]

A thorough analysis begins with understanding the fundamental properties of the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO | PubChem[2] |

| Average Molecular Weight | 213.07 g/mol | PubChem[2] |

| Monoisotopic Mass | 211.98368 Da | PubChem[2] |

| Structure | A benzaldehyde molecule with a bromine atom at position 4 and methyl groups at positions 2 and 3. | - |

The monoisotopic mass is the critical value for high-resolution mass spectrometry. However, the most defining characteristic for its mass spectrum is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[3][4] This gives any bromine-containing ion a distinctive "doublet" signature, with two peaks separated by 2 Daltons (M and M+2) of almost identical intensity, which is a powerful tool for identification.[5][6]

Analytical Strategy: The Case for GC-EI-MS

For a volatile, thermally stable, and non-polar compound like this compound, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is the method of choice.[7][8]

-

Gas Chromatography (GC): Provides excellent separation of the analyte from solvents, impurities, or other reaction components based on boiling point and polarity.[9] This ensures that the mass spectrum obtained is from a pure compound, simplifying interpretation.

-